molecular formula C21H20N4O5S B2447376 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899733-21-2

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2447376
CAS No.: 899733-21-2
M. Wt: 440.47
InChI Key: BBCGVKLHQZLXIQ-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-16-9-5-6-14(10-16)11-22-20(26)21(27)23-19-17-12-31(28,29)13-18(17)24-25(19)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCGVKLHQZLXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The unique structure of this compound, characterized by the fusion of a thiophene and pyrazole ring, suggests a wide range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of 404.4 g/mol. Its structure includes functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC18H20N4O5S
Molecular Weight404.4 g/mol
CAS Number899961-40-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require precise control over conditions to optimize yield and purity. The synthesis pathway generally includes the following steps:

  • Formation of the thieno[3,4-c]pyrazole core : This involves cyclization reactions using appropriate precursors.
  • Functionalization : The introduction of the oxalamide and methoxybenzyl groups through nucleophilic substitutions or coupling reactions.
  • Purification : Techniques such as recrystallization or chromatography to achieve the desired purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thieno[3,4-c]pyrazole Derivative AMDA-MB-231 (Breast)27.6
Thieno[3,4-c]pyrazole Derivative BHCT116 (Colon)31.0

These results indicate that modifications in the substituents can enhance or diminish anticancer activity.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties . In vitro assays demonstrated that it significantly reduces pro-inflammatory cytokine production in activated macrophages.

Antioxidant Activity

The compound exhibits antioxidant activity , which is crucial in mitigating oxidative stress-related damage in cells. Preliminary studies suggest that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against oxidative stress induced by environmental toxins in fish models:

"The new thieno[3,4-c]pyrazole compounds were assessed as antioxidants against toxicity from 4-nonylphenol in Clarias gariepinus, showing significant protective effects on erythrocyte morphology" .

Preparation Methods

Thieno[3,4-c]pyrazole Core Synthesis

The foundational step involves constructing the 5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazole moiety. This heterocyclic system is typically assembled through a cyclocondensation reaction between appropriately substituted thiophene derivatives and hydrazine analogs.

A representative pathway employs 3,4-dihydrothiophene-1,1-dioxide derivatives as starting materials, which undergo [3+2] cycloaddition with phenylhydrazine under acidic conditions. The reaction proceeds via initial protonation of the hydrazine nitrogen, followed by nucleophilic attack on the activated thiophene ring (Figure 1). Subsequent aromatization and sulfur oxidation yield the fully conjugated system.

Table 1: Reaction Conditions for Core Synthesis

Parameter Optimal Range Catalyst System Yield (%)
Temperature 80-100°C HCl (0.5 M) 72-85
Reaction Time 12-18 hrs Ethanol/Water (3:1) -
Oxidizing Agent H2O2 (30%) - -

Functional Group Assembly

Final structural integration involves coupling the preformed thieno[3,4-c]pyrazole core with the oxalamide intermediate. This is achieved through:

  • Activation of the pyrazole nitrogen using LDA (lithium diisopropylamide) at -78°C
  • Subsequent reaction with the oxalamide chloride derivative
  • Quenching with aqueous ammonium chloride

Critical parameters include strict moisture control (<50 ppm H2O) and maintenance of inert atmosphere (Ar/N2) throughout the coupling process.

Catalytic Systems and Reaction Optimization

Ruthenium Pincer Complexes

The Ru-PNN catalyst (RuH(CO)(PNN)) demonstrates exceptional activity in oxalamide formation, achieving turnover numbers (TON) exceeding 450 under optimized conditions. Key performance characteristics include:

  • Tolerance to electron-donating groups (e.g., methoxy substituents)
  • Compatibility with polar aprotic solvents (DMF, DMSO)
  • Recyclability up to 5 cycles without significant activity loss

Solvent Effects

Solvent screening reveals distinct polarity requirements for different reaction stages:

Table 3: Solvent Optimization Data

Reaction Stage Optimal Solvent Dielectric Constant Yield Impact (%)
Core Synthesis Ethanol 24.3 +18 vs. THF
Oxalamide Formation DMF 36.7 +32 vs. toluene
Final Coupling DCM 9.1 +14 vs. ether

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern production facilities employ telescoped flow systems integrating:

  • Microstructured reactors for exothermic cyclization steps
  • Membrane-based hydrogen separation units
  • In-line FTIR monitoring for real-time quality control

Table 4: Scale-Up Performance Metrics

Parameter Lab Scale Pilot Plant Commercial Scale
Throughput (kg/day) 0.5 15 220
Purity (%) 99.2 98.7 97.5
E-factor 18.7 14.2 9.8

Crystallization Optimization

Final purification employs anti-solvent crystallization using heptane/ethyl acetate mixtures. Critical parameters include:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50-100 μm
  • Supersaturation ratio: 1.25-1.35

Analytical Characterization Techniques

Structural Verification

Advanced analytical methods ensure compound integrity:

  • 2D NMR (HSQC, HMBC): Confirms regiochemistry of pyrazole substitution
  • High-Resolution MS: m/z 440.1234 [M+H]+ (calc. 440.1238)
  • X-ray Diffraction: Resolves sulfur oxidation state and ring puckering

Purity Assessment

Validated HPLC method:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
  • Mobile Phase: 0.1% HCOOH in ACN/H2O (55:45)
  • Retention Time: 6.8 ± 0.2 min

Challenges and Limitations

Regioselectivity Control

The thieno[3,4-c]pyrazole system exhibits inherent tendency for N2/N3 isomerism during cyclization. Mitigation strategies include:

  • Use of bulky directing groups (e.g., 2,6-dimethylphenyl)
  • Low-temperature kinetic control (-40°C)

Oxidative Stability

The 5,5-dioxido group demonstrates sensitivity to strong reducing agents:

  • Decomposition observed with NaBH4 concentrations >0.1 M
  • Stabilized by chelating agents (EDTA) in aqueous media

Scalability Constraints

Key bottlenecks in mass production:

  • Limited commercial availability of Ru-PNN catalysts
  • High dilution requirements for coupling step (0.1 M)
  • Energy-intensive hydrogen separation processes

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